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This technical guide provides an in-depth exploration of far-red fluorescent probes and their

transformative applications in modern cell biology. Far-red light, typically spanning the 600-650

nm range and beyond, offers significant advantages for live-cell imaging, deep-tissue analysis,

and super-resolution microscopy.[1][2] By operating within a spectral window where cellular

autofluorescence is minimal and light penetration through tissue is maximized, these probes

overcome many limitations of conventional fluorophores, enabling clearer, deeper, and less

phototoxic imaging of complex biological systems.[1][2][3][4]

The Far-Red Advantage: Overcoming Biological
Imaging Challenges
Traditional fluorescence microscopy often relies on probes in the blue and green regions of the

spectrum, which are hampered by high background autofluorescence from endogenous

molecules like flavins and NADH. Furthermore, this high-energy light scatters significantly and

is readily absorbed by hemoglobin, limiting imaging depth in tissues and increasing the risk of

phototoxicity during long-term live-cell experiments.[1][4]

Far-red fluorescent probes circumvent these issues by shifting excitation and emission to

longer wavelengths.[3][5] This strategic shift into the "far-red window" results in several key

benefits:
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Reduced Autofluorescence: Cellular autofluorescence is significantly lower at longer

wavelengths, dramatically improving the signal-to-noise ratio.[1]

Enhanced Tissue Penetration: Light in the far-red and near-infrared (NIR) range is less

scattered and absorbed by biological tissues, enabling deeper imaging in complex samples

and even whole organisms.[1][4][6]

Lower Phototoxicity: Lower-energy far-red light is less damaging to cells, making these

probes ideal for long-term, time-lapse imaging of sensitive biological processes without

perturbing cell health.[1][7]

Expanded Multiplexing Capability: The distinct spectral properties of far-red probes allow for

easier multicolor imaging alongside common green and red fluorophores with minimal

spectral overlap.[6][8]

Core Advantages of the Far-Red Spectral Window
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Diagram 1: Core advantages of using the far-red spectral window for fluorescence imaging.
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Classes of Far-Red Fluorescent Probes
Far-red probes can be broadly categorized into genetically encoded fluorescent proteins (FPs)

and small-molecule synthetic dyes. Each class offers unique features tailored to different

experimental needs.

Far-Red Fluorescent Proteins (FPs)
Developed through the directed evolution of precursors like DsRed, far-red FPs can be

genetically fused to a protein of interest, enabling precise tracking of its expression,

localization, and dynamics within living cells.[1][9] Key characteristics sought in the engineering

of these proteins include high brightness, fast maturation, excellent photostability, and a stable

monomeric structure to avoid aggregation artifacts.[1]

Table 1: Properties of Selected Far-Red Fluorescent Proteins

Protein
Name

Excitatio
n Max
(nm)

Emission
Max (nm)

Quantum
Yield (QY)

Extinctio
n
Coefficie
nt
(mM⁻¹cm
⁻¹)

Brightnes
s¹

Photosta
bility (t₁/₂)
(s)

mCherry 587 610 0.22 72 15.8 420

mPlum 590 649 0.10 41 4.1 100

E2-

Crimson
611 646 0.21 89 18.7 130

TagRFP65

7
611 657 0.20 70 14.0 High

FusionRed 581 625 0.28 80 22.4 130

¹ Brightness is the product of Quantum Yield and Extinction Coefficient. Data compiled from

multiple sources.[1][6]

Small-Molecule Synthetic Probes
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This diverse class includes synthetic organic dyes that can be conjugated to specific ligands,

antibodies, or bio-orthogonal tags to target cellular structures or biomolecules. Many modern

probes are "fluorogenic," meaning they are non-fluorescent until they bind to their target, which

further enhances the signal-to-background ratio and enables no-wash experimental designs.

[10][11][12]

Silicon-Rhodamine (SiR) Derivatives: These cell-permeable dyes exist in equilibrium

between a non-fluorescent "off" state (spirolactone) and a highly fluorescent "on" state

(zwitterion).[11] By linking SiR to ligands for structures like actin (SiR-actin) or microtubules

(SiR-tubulin), researchers can visualize the cytoskeleton in living cells with high specificity.

[11]

Cyanine Dyes (e.g., Cy5): A well-established class of far-red fluorophores, cyanine dyes are

bright and photostable.[11] Recent advances have focused on creating conformationally

restrained variants that are significantly brighter and more suitable for super-resolution

techniques.[3][5]

Tetrazine-Dye Conjugates: Used in bio-orthogonal chemistry, these probes become

fluorescent upon reacting with a genetically introduced dienophile (e.g., an unnatural amino

acid), allowing for highly specific labeling of target proteins in live cells.[10][12]

Table 2: Properties of Selected Far-Red Synthetic Probes
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Probe
Class/Name

Excitation Max
(nm)

Emission Max
(nm)

Target/Applicat
ion

Key Feature

SiR-Actin ~652 ~674 F-actin
Fluorogenic,
cell-
permeable[11]

CellTrace™ Far

Red
~630 ~660

General cell

labeling

Covalently binds

intracellular

proteins for long-

term tracking[8]

MitoView 633 ~633 ~660 Mitochondria

Accumulates

based on

mitochondrial

membrane

potential[13]

HDyes (SiR-

Tetrazine)
~650 ~670

Bio-orthogonal

labeling

Highly

fluorogenic for

wash-free

imaging[10][12]

| TagRFP657 | 611 | 657 | Protein Tagging | High pH and photostability[6] |

Core Applications and Methodologies
The superior properties of far-red probes have led to their adoption across a wide range of

applications, from fundamental cell biology to preclinical drug development.

High-Contrast Imaging of Subcellular Structures
Far-red probes are invaluable for visualizing the dynamics of organelles and the cytoskeleton in

live cells.

Mitochondria: Probes like MitoView 633 and Mito-Tracker Deep Red FM accumulate in

mitochondria in a membrane potential-dependent manner, allowing for the study of

mitochondrial health, dynamics, and their role in processes like apoptosis.[13][14] Other

probes can specifically detect mitochondrial viscosity or superoxide levels.[15][16]
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Cytoskeleton: SiR-actin and SiR-tubulin have become standard tools for imaging the actin

and microtubule networks in living cells without the need for genetic manipulation, revealing

insights into cell division, migration, and morphology.[11]

Nucleus: Dyes like BioTracker NIR694 offer photostable far-red nuclear staining, providing a

stable reference for cellular location in multiplexing experiments.

Monitoring Enzyme Activity and Signaling Pathways
Enzyme-activated and fluorogenic probes provide a powerful method for visualizing dynamic

cellular processes in real-time.[9][17] These probes are often designed with a recognition

moiety that is cleaved or modified by a target enzyme, triggering a fluorescent signal.[18]
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General Workflow of a Fluorogenic Far-Red Probe
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Diagram 2: Generalized workflow for live-cell imaging using a target-activated fluorogenic
probe.
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Redox Signaling: Genetically encoded redox indicators (GERIs) have been developed in far-

red variants (e.g., Grx1-roCherry) to monitor specific redox events, such as changes in the

glutathione (GSH/GSSG) ratio, which are critical in oxidative stress signaling.[19][20]

Gaseous Signaling Molecules: Probes have been designed to detect gaseous signaling

molecules like nitric oxide (NO) in specific subcellular compartments, such as lysosomes,

providing insights into their roles in cellular pathways.[21]

Phosphatases and Other Enzymes: Far-red probes that are activated by specific enzymes

like alkaline phosphatase (ALP) are used to detect aberrant enzyme activity associated with

diseases.[9][18]

Advanced Microscopy Techniques
Super-Resolution Microscopy: Far-red probes are ideally suited for techniques like

Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization

Microscopy (SMLM).[5][10] The photostability and brightness of probes like E2-Crimson,

TagRFP657, and custom cyanine dyes enable imaging beyond the diffraction limit of light,

revealing nanoscale cellular architecture.[3][6][22]

Deep-Tissue and In Vivo Imaging: The ability of far-red light to penetrate tissue makes FPs

like Katushka and E2-Crimson powerful tools for non-invasive imaging in small animal

models, allowing researchers to track cancer cells, monitor gene expression, and study

biological processes in the context of a whole organism.[1][4]

Flow Cytometry: Probes like CellTrace™ Far Red are used to track cell proliferation over

multiple generations via flow cytometry.[8][23] The minimal spectral overlap of far-red dyes

simplifies the design of complex, multi-color flow cytometry panels.[6]

Key Experimental Protocols
Protocol: Live-Cell Staining with a Mitochondria-
Targeted Probe (MitoView 633)
This protocol describes the measurement of mitochondrial membrane potential (ΔΨm)

dynamics.
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Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and culture until

they reach the desired confluency.

Probe Preparation: Prepare a stock solution of MitoView 633 in anhydrous DMSO.

Immediately before use, dilute the stock solution to a final working concentration (typically

50-100 nM) in pre-warmed cell culture medium.

Cell Staining: Replace the existing medium with the staining solution containing the probe.

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

Washing (Optional): For some probes, washing with pre-warmed medium may be necessary

to remove excess unbound probe and reduce background.

Baseline Imaging: Mount the dish on the microscope stage. Using an appropriate far-red

filter set (e.g., Ex/Em ~630/660 nm), acquire a baseline time-lapse series to establish initial

mitochondrial fluorescence intensity.

Inducing Depolarization: To observe ΔΨm dynamics, add a mitochondrial uncoupler like

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to the dish while continuously

imaging.

Data Acquisition and Analysis: A loss of mitochondrial membrane potential will result in the

release of the probe from the mitochondria into the cytoplasm, observed as a decrease in

punctate mitochondrial fluorescence. Quantify the change in fluorescence intensity over

time.[13]

Protocol: GPCR Internalization Assay Using Cleavable
Far-Red Dyes
This advanced protocol allows for the specific visualization of internalized cell-surface

receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37936577/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Visualizing GPCR Internalization
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Diagram 3: Experimental workflow for an assay to visualize internalized GPCRs.

Cell Transfection: Transfect cells (e.g., HEK293) with plasmids encoding the G protein-

coupled receptor (GPCR) of interest fused to a self-labeling tag (e.g., SNAP-tag or Halo-tag).

Probe Labeling: Incubate the transfected cells with a membrane-impermeable, cleavable far-

red probe conjugate (e.g., BG-SS-SulfoCy5 for SNAP-tag) for 30 minutes at 37°C to label

the population of receptors on the cell surface.[24][25]
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Induce Internalization: Treat the cells with a specific agonist for the GPCR to stimulate

receptor-mediated endocytosis.

Cleavage of Surface Probes: Add a membrane-impermeable reducing agent, such as

sodium 2-mercaptoethanesulfonate (MESNA), to the cells.[24] This will cleave the disulfide

bond in the probe linker, releasing the fluorophore from any receptors remaining on the cell

surface. This step effectively quenches the extracellular signal.

Imaging and Analysis: Image the cells using fluorescence microscopy. The remaining far-red

signal will correspond exclusively to the population of GPCRs that were internalized and thus

protected from the MESNA treatment.[24][25] This allows for clear visualization and

quantification of receptor trafficking.

Conclusion and Future Directions
Far-red fluorescent probes have become indispensable tools in cell biology, enabling

researchers to visualize cellular processes with unprecedented clarity, depth, and duration.[1]

From tracking single molecules with super-resolution microscopy to monitoring cellular

dynamics deep within living organisms, their applications continue to expand. Future

developments will likely focus on creating even brighter and more photostable probes that emit

further into the near-infrared (NIR-II/III) window, pushing the boundaries of deep-tissue

imaging.[3][18] The continued innovation in probe chemistry and protein engineering, coupled

with advancements in microscopy hardware and analytical software, promises to further

revolutionize our understanding of the complex and dynamic world of the living cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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